molecular formula C5H7FO2 B1359750 3-Fluorodihydro-2H-pyran-4(3H)-one CAS No. 624734-19-6

3-Fluorodihydro-2H-pyran-4(3H)-one

Cat. No. B1359750
M. Wt: 118.11 g/mol
InChI Key: QORMSHMHGGKSSD-UHFFFAOYSA-N
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Description

3-Fluorodihydro-2H-pyran-4(3H)-one is a chemical compound1. However, detailed information about this compound is not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one.



Molecular Structure Analysis

The molecular structure of 3-Fluorodihydro-2H-pyran-4(3H)-one is not explicitly described in the sources I found. However, a study on the conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran might provide some insights1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Fluorodihydro-2H-pyran-4(3H)-one.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties of 3-Fluorodihydro-2H-pyran-4(3H)-one are not available in the sources I found.


Scientific Research Applications

Conformational Analysis

3-Fluorodihydro-2H-pyran-4(3H)-one has been studied for its conformational properties. Silva et al. (2014) investigated the conformational preferences of 2-fluorocyclohexanone and its modification into 3-fluorodihydro-2H-pyran-4(3H)-one, which was expected to create a gauche effect. However, they found that the introduction of an endocyclic oxygen did not significantly change the conformational populations both in the gas phase and solution due to the influence of the carbonyl group and hyperconjugation in the equatorial conformer (Silva, Andrade, Silla, Duarte, Rittner, & Freitas, 2014).

Synthesis of Fluorinated Derivatives

Xu et al. (2015) described the one-pot, multi-component synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives. These derivatives were synthesized from ethyl 2-fluoroacetoacetate, malononitrile, and aromatic aldehydes, catalyzed by NaOH. This method demonstrated an efficient pathway for synthesizing fluorinated pyran derivatives (Xu, Shi, Zhou, Wang, Zhang, Song, & Deng, 2015).

Fluorination Cyclizations

Launay et al. (2010) explored the Prins reaction using BF3·OEt2 as a Lewis acid for the synthesis of 4-fluoro-pyrans and -piperidines. This study extended the Prins fluorination methodology for generating the C–F bond in heterocycles, demonstrating the versatility of fluorinated pyrans in organic synthesis (Launay, Slawin, & O'Hagan, 2010).

Photophysical Properties

Delbaere et al. (2001) investigated the kinetic and structural behavior of a photochromic compound, 3-(2-fluorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran (F-Py), using nuclear magnetic resonance spectroscopy. Their work contributed to understanding the photochromic systems and the role of fluorinated pyrans in such systems (Delbaere, Micheau, Teral, Bochu, Campredon, & Vermeersch, 2001).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of 3-Fluorodihydro-2H-pyran-4(3H)-one.


Future Directions

The future directions of research on 3-Fluorodihydro-2H-pyran-4(3H)-one are not described in the sources I found.


properties

IUPAC Name

3-fluorooxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORMSHMHGGKSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634788
Record name 3-Fluorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorodihydro-2H-pyran-4(3H)-one

CAS RN

624734-19-6
Record name 3-Fluorooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorooxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TFB Silva, LAF Andrade, JM Silla… - The Journal of …, 2014 - ACS Publications
2-Fluorocyclohexanone undergoes chair inversion, giving rise to axial and equatorial conformers, with the equatorial form being highly preferred in solution, for example, 87% in …
Number of citations: 6 pubs.acs.org
FA Martins, JM Silla, MP Freitas - Beilstein Journal of Organic …, 2017 - beilstein-journals.org
2-Haloketones are building blocks that combine physical, chemical and biological features of materials and bioactive compounds, while organic fluorine plays a fundamental role in the …
Number of citations: 4 www.beilstein-journals.org
S Ramurthy, BR Taft, RJ Aversa, PA Barsanti… - 2019 - ACS Publications
Direct pharmacological inhibition of RAS has remained elusive, and efforts to target CRAF have been challenging due to the complex nature of RAF signaling, downstream of activated …
Number of citations: 27 pubs.acs.org
KM Demkiw, CT Hu, KA Woerpel - The Journal of organic …, 2022 - ACS Publications
The analysis of the structures of low-energy conformers of different α-haloacetals reveals changes in bond lengths and geometries that correspond to stabilizing orbital interactions that …
Number of citations: 6 pubs.acs.org
BH Davis - Industrial & Engineering Chemistry Research, 2007 - ACS Publications
Biomass represents a source of syngas that can be further processed to hydrocarbon fuels. This paper examines the Fischer−Tropsch technology for the biomass-to-clean fuels scenario…
Number of citations: 280 pubs.acs.org

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